![molecular formula C13H16N4O2S B2458589 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide CAS No. 2034354-86-2](/img/structure/B2458589.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide” is a complex organic compound. It contains a pyridine ring, a pyrazole ring, and a cyclopropane ring, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine and pyrazole rings are aromatic and relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
One of the scientific research applications of compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is in the synthesis of new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. In a study by Azab, Youssef, and El-Bordany (2013), a precursor compound was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, as well as pyrazole and oxazole derivatives through different reactions. These compounds were evaluated for their antibacterial activity, with eight of them showing high activities (Azab, Youssef, & El-Bordany, 2013).
Multifunctional Receptor Ligands
Another application is the development of multifunctional receptor ligands for the treatment of complex diseases. Canale et al. (2016) reported on the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This study identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligands with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Catalysis and Transfer Hydrogenation
Compounds with sulfonamide moieties, similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, are also explored for their catalytic properties. Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes bearing pyridinesulfonamide ligands, which were characterized and assessed for transfer hydrogenation of various ketones, diones, and ketoesters. This catalytic activity was conducted in air without the need for dried and degassed substrates or basic additives, highlighting a significant advancement in transfer hydrogenation methods (Ruff, Kirby, Chan, & O'Connor, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,13-1-2-13)16-7-8-17-10-12(9-15-17)11-3-5-14-6-4-11/h3-6,9-10,13,16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGRJNXULBPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

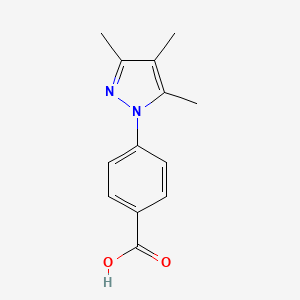
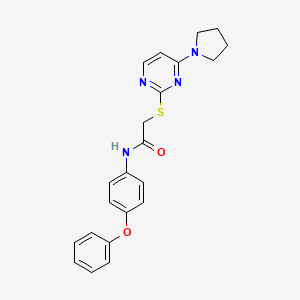
![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

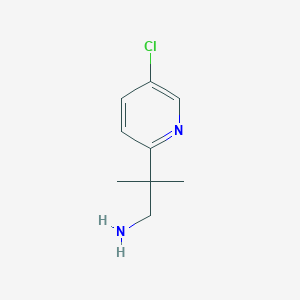
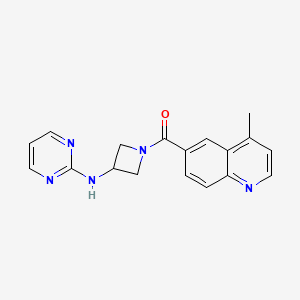
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
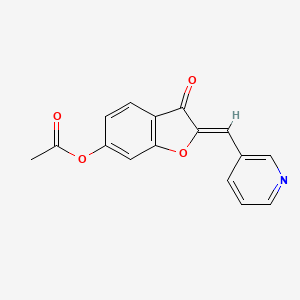

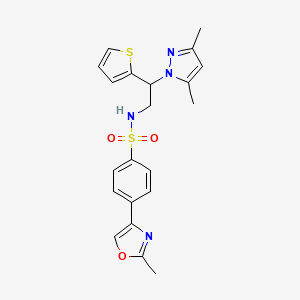
![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)